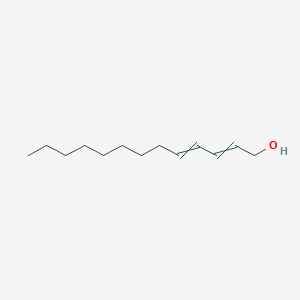
Trideca-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideca-2,4-dien-1-ol: is an organic compound with the molecular formula C13H24O . It is a dienol, meaning it contains two double bonds and a hydroxyl group. The compound is known for its role in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trideca-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the use of propargyl alcohol and thermal Claisen rearrangement to construct the (E)-double bond . Another method involves the use of cyclooctanecarboxaldehyde and piperidine in a toluene solution under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Trideca-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Chlorinated compounds.
Applications De Recherche Scientifique
Trideca-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of trideca-2,4-dien-1-ol involves its interaction with molecular targets through its double bonds and hydroxyl group. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of other reagents. The compound’s ability to undergo cycloaddition reactions, such as the Diels-Alder reaction, is particularly noteworthy .
Comparaison Avec Des Composés Similaires
Trideca-4E,7Z-dien-1-yl acetate: A component of the sex pheromone of the potato moth.
Buta-2,3-dien-1-ol: Another dienol with similar reactivity.
Uniqueness: Trideca-2,4-dien-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions
Propriétés
Numéro CAS |
89560-04-3 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
trideca-2,4-dien-1-ol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-12,14H,2-8,13H2,1H3 |
Clé InChI |
ORTKEKKDXLJNGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


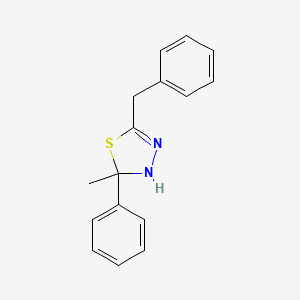

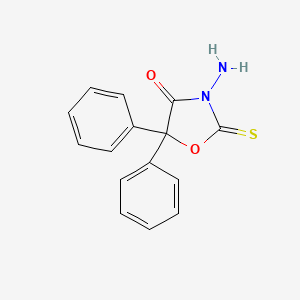
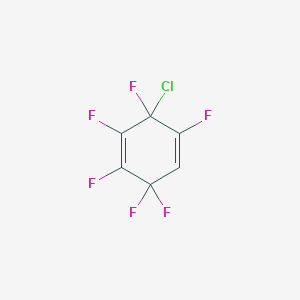
![(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid](/img/structure/B14384043.png)
![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
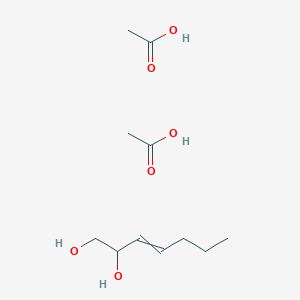
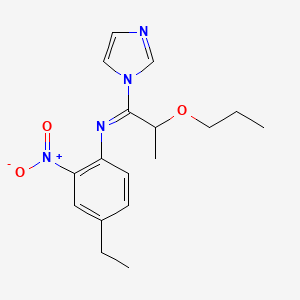




![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)

